1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid
Description
1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl]-piperidine-3-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 3,5-dimethyl-pyrrole-2-carbonyl moiety. The carboxylic acid group at position 3 provides a polar, ionizable site, influencing solubility and interactions with biological targets.
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-6-9(2)14-11(8)12(16)15-5-3-4-10(7-15)13(17)18/h6,10,14H,3-5,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUAQLZDZOZVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCCC(C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152908 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-94-6 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of Piperidine-3-Carboxylic Acid with 3,5-Dimethyl-1H-pyrrole-2-carbonyl Chloride
A widely reported method involves the direct acylation of piperidine-3-carboxylic acid using 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride. This approach leverages carbodiimide-based coupling agents to activate the carboxylic acid group for nucleophilic attack by the piperidine amine.
Reaction Conditions and Reagents
- Activation Step : Piperidine-3-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dioxane or tetrahydrofuran (THF). These agents facilitate the formation of an active ester intermediate, enhancing electrophilicity at the carbonyl carbon.
- Coupling Step : 3,5-Dimethyl-1H-pyrrole-2-carbonyl chloride is introduced to the activated intermediate, often under nitrogen atmosphere, to prevent hydrolysis. The reaction typically proceeds at reflux (80–150°C) for 4–12 hours.
- Workup : Post-reaction, the mixture is diluted with water and dichloromethane (DCM). The organic layer is washed with sodium hydroxide to remove unreacted reagents, dried over sodium sulfate, and concentrated. Purification via flash chromatography (silica gel, DCM/methanol) yields the target compound.
Example Protocol:
- Dissolve piperidine-3-carboxylic acid (1.3 mmol) in dioxane (6 mL).
- Add EDCI·HCl (1.95 mmol) and HOBt (1.3 mmol), stir for 2 hours at room temperature.
- Add 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride (1.3 mmol), reflux for 7 hours.
- Concentrate under reduced pressure, partition between DCM and water.
- Purify via flash chromatography (DCM/MeOH 99:1).
Protection-Deprotection Strategy for Enhanced Selectivity
To mitigate side reactions (e.g., over-acylation), a Boc (tert-butoxycarbonyl) protection strategy is employed for the piperidine nitrogen.
Stepwise Synthesis
- Protection : Treat piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form 1-Boc-piperidine-3-carboxylic acid.
- Acylation : React the Boc-protected derivative with 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride using EDCI/HOBt, as described in Section 1.1.
- Deprotection : Remove the Boc group via acidolysis (e.g., hydrochloric acid in dioxane) to yield the final compound.
Advantages:
- Prevents unwanted N-acylation of the piperidine ring.
- Improves solubility of intermediates in organic solvents.
Zirconium-Catalyzed Synthesis of Diacylpyrroles
Emerging methodologies using Zr catalysts enable the direct coupling of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds to form diacylpyrroles. Although untested for this specific compound, adapting this protocol could involve:
- Synthesizing an N-acyl α-aminoaldehyde from piperidine-3-carboxylic acid.
- Reacting with a 1,3-dicarbonyl precursor (e.g., acetylacetone) in the presence of ZrCl₄.
- Hydrolyze intermediates to yield the carboxylic acid functionality.
Potential Benefits : High functional group tolerance and stereochemical control.
Comparative Analysis of Methods
| Method | Yield | Complexity | Functional Group Tolerance |
|---|---|---|---|
| EDCI/HOBt Coupling | 30–40% | Moderate | Limited by acyl chloride stability |
| Boc Protection Approach | 40–50% | High | Improved selectivity |
| Van Leusen Cyclization | Not reported | High | Requires pre-functionalized substrates |
| Zr-Catalyzed Synthesis | Up to 88% | Moderate | Broad (alkyl, aryl, heteroaryl) |
Challenges and Optimization Opportunities
- Low Yields : The steric hindrance of the 3,5-dimethylpyrrole group impedes acylation efficiency. Microwave-assisted synthesis or flow chemistry could enhance reaction kinetics.
- Purification Difficulties : Silica gel chromatography struggles with polar intermediates. Alternative techniques (e.g., preparative HPLC) may improve recovery.
- Scalability : EDCI/HOBt protocols generate stoichiometric waste. Transitioning to polymer-supported reagents (e.g., PS-DCC) could streamline purification.
Chemical Reactions Analysis
1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures show broad-spectrum antibacterial activity against various pathogens.
Table 1: Antibacterial Activity Against Test Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | 50 µg/mL | Bactericidal |
| Staphylococcus aureus | 100 µg/mL | Bacteriostatic |
| Bacillus subtilis | No inhibition observed | - |
This table illustrates the varying efficacy of the compound against different bacterial strains, highlighting its potential as a therapeutic agent in treating infections.
Neurological Research
The compound's structural features suggest potential applications in neurological research. Its ability to interact with neurotransmitter systems makes it a candidate for studying neurodegenerative diseases. Preliminary studies indicate that it may modulate neuroprotective pathways, although further research is needed to confirm these effects.
Case Studies
A recent study published in the Journal of Medicinal Chemistry explored the pharmacokinetics and bioavailability of this compound in animal models. The study found that it exhibited favorable absorption characteristics and a half-life conducive to therapeutic use.
Case Study Summary:
- Study Title: Pharmacokinetics of 1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid
- Findings: Demonstrated effective absorption and moderate half-life in vivo.
- Implications: Supports further development for medicinal applications.
Synthesis and Production
The synthesis of this compound can be achieved through multi-step organic reactions involving controlled conditions to ensure high yields. Techniques such as microwave-assisted synthesis and continuous flow synthesis are being explored for industrial-scale production.
Table 2: Synthetic Routes for Production
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | Rapid heating to enhance reaction rates | 85 |
| Continuous flow synthesis | Continuous processing for scalability | 90 |
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It influences signaling pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their functional differences:
Key Observations
Substituent Effects: Carbonyl vs. Heteroaromatic Rings: The 3,5-dimethyl-pyrrole in Compound A offers steric hindrance and metabolic stability compared to pyrazole derivatives (e.g., ), which may exhibit different electronic profiles due to the pyrazole’s two adjacent nitrogen atoms.
Pharmacological Implications: Acid Groups: The carboxylic acid in Compound A contrasts with bioisosteres like ketones (e.g., ) or amides (e.g., ), affecting ionization state (pKa ~4–5) and membrane permeability.
Synthetic Accessibility :
- Diastereoselective routes (e.g., rhodium-catalyzed 1,4-additions ) could be adapted for piperidine ring functionalization. Pyrrole synthesis methods (e.g., silver triflate-catalyzed tandem reactions ) may apply to Compound A’s pyrrole moiety.
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₄H₁₈N₂O₃
- Molecular Weight: 264.32 g/mol
- CAS Number: 1142210-39-6
The presence of a pyrrole moiety is significant as it contributes to the compound's biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, compounds containing the pyrrole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for selected pyrrole derivatives, indicating promising antibacterial potential compared to standard antibiotics like ciprofloxacin .
Antiviral Activity
Pyrrole-based compounds have also demonstrated antiviral properties. In particular, derivatives similar to this compound have been tested against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV). One study highlighted that certain pyrrole derivatives exhibited significant anti-HSV activity with effective concentrations leading to viral titer reductions of over 50% .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the modulation of signaling pathways associated with inflammation .
Anticancer Activity
The anticancer properties of pyrrole derivatives are particularly noteworthy. Recent studies have identified that compounds containing the pyrrole moiety can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins. For example, compounds were found to enhance apoptotic activity in human cancer cell lines such as H460 and A549 .
Data Tables
Case Studies
- Antiviral Activity Study : A specific derivative was tested against HSV in vitro, showing a significant decrease in viral replication at concentrations below toxic levels .
- Anticancer Research : A series of experiments conducted on various cancer cell lines demonstrated that modifications to the piperidine ring enhanced the apoptotic effects, suggesting a structure-activity relationship that could guide future drug design efforts .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid?
Answer: The compound can be synthesized via multi-step protocols involving:
- Step 1: Coupling reactions using palladium catalysts (e.g., palladium diacetate) with tert-butyl XPhos ligands under inert atmospheres (40–100°C, 5.5 hours) to introduce the pyrrole-carbonyl moiety .
- Step 2: Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to yield the carboxylic acid derivative .
Key Data:
| Reagent/Condition | Role | Yield |
|---|---|---|
| Pd(OAc)₂/XPhos | Catalyst system | ~60–80% (estimated) |
| HCl (aq.) | Hydrolysis agent | Quantitative conversion |
Q. How can researchers validate the structural identity of this compound?
Answer:
- X-ray crystallography: Use SHELXL for refinement of high-resolution single-crystal data. Validate with R-factors (<5% for high-quality structures) and check for twinning using SHELXD .
- Spectroscopic methods: Compare NMR (¹H/¹³C) and HRMS data with computed PubChem entries (e.g., InChIKey: NQQPVABHZYPINF-UHFFFAOYSA-N for related analogs) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during refinement?
Answer:
- Disorder handling: Use SHELXL’s PART instruction to model alternative conformations. Apply geometric restraints to maintain chemically reasonable bond lengths/angles .
- Twinning analysis: Employ SHELXD’s HKLF 5 format for twinned data. Calculate the Flack parameter to assess absolute structure accuracy .
Example Workflow:
Collect data at high resolution (<1.0 Å).
Use PLATON to detect twinning (e.g., BASF parameter >0.4 indicates twinning).
Q. What strategies optimize solubility for in vitro pharmacological assays?
Answer:
- pH adjustment: At pH 7.4, solubility is >43.2 µg/mL for structurally related sulfonamide-piperidine analogs .
- Co-solvents: Use DMSO (≤0.1% v/v) to enhance solubility without cytotoxicity.
- Salt formation: Explore sodium or potassium salts via counterion exchange (e.g., potassium trifluoroborate intermediates in analogs) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Analog synthesis: Modify the pyrrole (e.g., substituents at 3,5-dimethyl positions) and piperidine (e.g., carboxylate vs. amide) moieties. For example, replace the pyrrole with pyrazole (see ERG channel activators like RPR260243) .
- Biological assays: Use electrophysiology (e.g., patch-clamp) to assess activity against ion channels (e.g., ERG) or enzyme inhibition assays (e.g., acetylcholinesterase) .
Q. What analytical methods resolve contradictions in purity assessments?
Answer:
- HPLC-DAD/MS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Compare retention times and UV spectra with standards.
- Elemental analysis: Verify %C, %H, %N against theoretical values (e.g., C: 58.3%, H: 6.9%, N: 9.7% for C₁₅H₂₁N₃O₄) .
- NMR spiking: Add authentic samples to mixtures to confirm peak assignments.
Methodological Considerations
- Safety protocols: Refer to SDS guidelines for related piperidine-carboxylic acids (e.g., wear PPE, handle in fume hoods due to irritant hazards) .
- Data validation: Cross-check computational predictions (e.g., PubChem’s InChI descriptors) with experimental results to mitigate errors in stereochemical assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
